![molecular formula C8H14N4O6 B15292813 2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose](/img/structure/B15292813.png)
2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose is a chemically modified sugar molecule. It is a derivative of mannose, where the hydroxyl group at the second carbon is replaced by an azidoacetylamino group. This modification imparts unique properties to the molecule, making it valuable in various scientific research fields, particularly in glycobiology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose typically involves the reaction of mannose derivatives with azidoacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl groups on the mannose ring can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Sodium periodate (NaIO4) for selective oxidation of vicinal diols.
Major Products
Substitution: Formation of 1,2,3-triazoles.
Reduction: Formation of 2-amino-2-deoxy-beta-D-mannopyranose.
Oxidation: Formation of corresponding ketones or carboxylic acids.
科学研究应用
2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose is extensively used in scientific research due to its unique properties:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycan structures and functions, particularly in cell surface glycosylation.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, especially in cancer research for targeting specific glycan structures on cancer cells.
Industry: Applied in the production of bioactive compounds and as a probe in biochemical assays.
作用机制
The mechanism of action of 2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose involves its incorporation into glycan structures on cell surfaces. The azido group allows for bioorthogonal labeling, enabling the tracking and visualization of glycan dynamics in living cells. This compound targets glycosyltransferases and glycosidases, enzymes involved in glycan biosynthesis and modification, thereby influencing cellular processes such as signaling and adhesion.
相似化合物的比较
Similar Compounds
- 2-[(2-Azidoacetyl)amino]-2-deoxy-D-glucose
- 2-[(2-Azidoacetyl)amino]-2-deoxy-D-galactopyranose
- 2-[(2-Azidoacetyl)amino]-2-deoxy-D-glucopyranose
Uniqueness
2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose is unique due to its specific mannose backbone, which imparts distinct biological properties compared to its glucose and galactose counterparts. This uniqueness makes it particularly valuable in studies focused on mannose-specific glycan interactions and functions.
属性
分子式 |
C8H14N4O6 |
|---|---|
分子量 |
262.22 g/mol |
IUPAC 名称 |
2-azido-N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)/t3-,5+,6-,7-,8-/m1/s1 |
InChI 键 |
AFNOHTDETQTADW-BOSCHMPASA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)NC(=O)CN=[N+]=[N-])O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


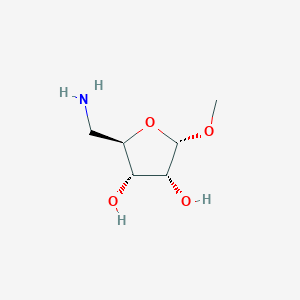
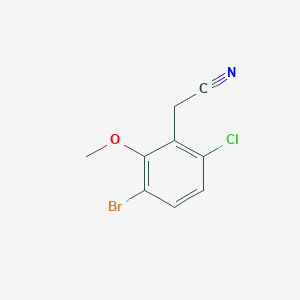
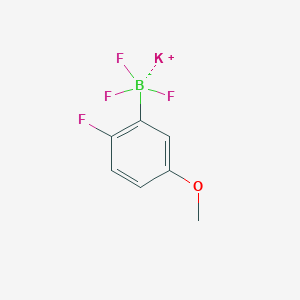
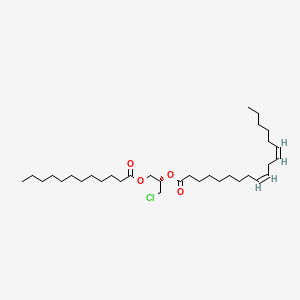

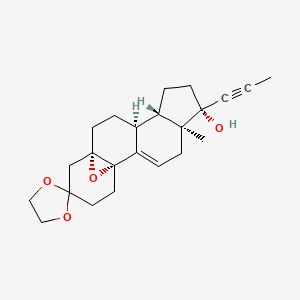
![(8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15292767.png)
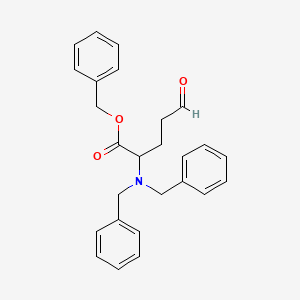
![[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid](/img/structure/B15292774.png)
![(3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B15292781.png)
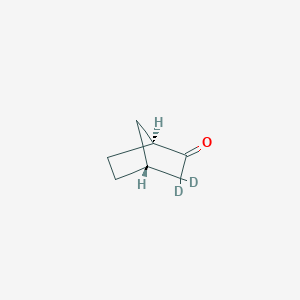
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292808.png)

![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline](/img/structure/B15292819.png)
